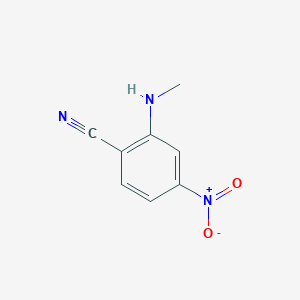

2-(Methylamino)-4-nitrobenzonitrile

Descripción

2-(Methylamino)-4-nitrobenzonitrile is a nitroaromatic compound featuring a benzonitrile core substituted with a methylamino group at position 2 and a nitro group at position 2. The methylamino group contributes to hydrogen-bonding capabilities, while the nitro group enhances electron-withdrawing properties, influencing reactivity and interactions with biological targets .

Propiedades

IUPAC Name |

2-(methylamino)-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNCCVIOLXYUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Key Substituent Effects:

- Its nitro group at the ortho position may cause steric hindrance, limiting interactions in biological systems compared to the para-nitro configuration in 2-(Methylamino)-4-nitrobenzonitrile . 2-Amino-4-chloro-5-methoxybenzonitrile (): Substitutes nitro with chloro and methoxy groups. The chloro group increases lipophilicity, while methoxy enhances electron-donating effects, altering solubility and target affinity compared to the nitro-substituted compound .

- Methylamino-Substituted Analogs: Compound 42 (para-amino derivative, ): Exhibits a 3.4 µM IC50 against CDK9 due to optimal hydrogen bonding. Replacing the amino group with a bulkier 2-(methylamino) ethanol group (Compound 41) reduces potency (6.2 µM), emphasizing steric limitations in active-site binding . Methoxmetamine (): Features a methylamino group in a cyclohexanone scaffold. The cyclic structure increases rigidity and may enhance metabolic stability compared to the planar benzonitrile core .

Table 1: Structural and Activity Comparison

*Calculated based on formula C8H6N4O2.

Physicochemical Properties

- Solubility: The nitro group in this compound likely reduces aqueous solubility compared to methoxy or amino-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) . Methoxmetamine’s cyclohexanone core () may improve lipid solubility, favoring blood-brain barrier penetration compared to planar benzonitriles .

Métodos De Preparación

Direct Nitration Strategy

The direct nitration of 2-(methylamino)benzonitrile involves introducing a nitro group at the para position relative to the methylamino group. However, competing directing effects from the nitrile (meta-directing) and methylamino (ortho/para-directing) groups complicate regioselectivity.

Reaction Conditions and Outcomes

Mechanistic Considerations

Protonation of the methylamino group under acidic conditions enhances its ortho/para-directing influence. However, the nitrile’s electron-withdrawing effect destabilizes intermediates, favoring meta substitution.

Nucleophilic Aromatic Substitution (NAS)

Substitution of Halogenated Precursors

A two-step approach involves synthesizing 2-fluoro-4-nitrobenzonitrile or 2-bromo-4-nitrobenzonitrile, followed by displacement with methylamine.

Step 1: Halogenation and Nitration

Step 2: Amination

Data Table: NAS Performance

| Halogen (X) | Reaction Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| F | 120 | CuI | 52 |

| Br | 100 | Pd(OAc)₂ | 58 |

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

This method employs 2-bromo-4-nitrobenzonitrile and methylamine under catalytic conditions.

Protocol

Advantages

Reductive Methylation of 2-Amino-4-nitrobenzonitrile

Stepwise Synthesis

2-Amino-4-nitrobenzonitrile is methylated using dimethyl sulfate (DMS) or formaldehyde/sodium borohydride.

Challenges

-

Intermediate synthesis : 2-Amino-4-nitrobenzonitrile requires nitration of 2-aminobenzonitrile, which faces competing nitration at position 5 (para to amino).

Industrial-Scale Considerations

Continuous Flow Nitration

Q & A

Basic: What are the key synthetic pathways for 2-(methylamino)-4-nitrobenzonitrile, and how can purity be validated?

Answer:

The synthesis of this compound typically involves nitration and substitution reactions. A plausible route starts with 3-nitrobenzonitrile, followed by methylamination at the ortho position. For purity validation:

- HPLC analysis (High-Performance Liquid Chromatography) is recommended, with purity thresholds >95% as per industrial standards .

- Mass spectrometry (MS) and ¹H/¹³C NMR confirm molecular weight (C₈H₇N₃O₂; 177.16 g/mol) and structural integrity .

- Melting point consistency should align with literature values (e.g., analogs like 4-methoxy-3-nitrobenzoic acid melt at 191–194°C ).

Advanced: How can computational methods (e.g., DFT) optimize the reaction conditions for synthesizing this compound?

Answer:

Density Functional Theory (DFT) can predict reaction energetics and transition states:

- Geometry optimization of intermediates (e.g., nitro-intermediates) to assess stability .

- Solvent effects modeled using polarizable continuum models (PCM) to select optimal solvents (e.g., DMF or acetonitrile) .

- Charge distribution analysis identifies reactive sites for methylamine substitution, minimizing byproducts .

- Experimental validation via kinetic studies (e.g., monitoring nitro-group reduction via UV-Vis) is critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- Infrared (IR) spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .

- NMR spectroscopy :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogs like 4-(dimethylamino)benzohydrazide .

Advanced: How should researchers address contradictions in analytical data (e.g., purity vs. reactivity)?

Answer:

- Cross-validation : Compare HPLC (purity >95% ) with elemental analysis (C, H, N content) to detect impurities.

- Batch-to-batch reproducibility : Use standardized protocols (e.g., Kanto Reagents’ HLC methods ).

- Reactivity assays : Test nitro-group reduction kinetics; discrepancies may arise from trace metals or solvent residues .

- Thermogravimetric analysis (TGA) : Check thermal stability (decomposition >200°C inferred from nitroaromatic analogs ).

Advanced: What are the potential biological applications of this compound, and how can its activity be evaluated?

Answer:

While direct data is limited, analogs suggest:

- Anticancer activity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, comparing to pyrimidine derivatives (IC₅₀ ~10–50 µM ).

- Antimicrobial potential : Agar diffusion assays against Gram-positive/negative bacteria .

- Mechanistic studies : Molecular docking to enzymes (e.g., cytochrome P450) using PubChem-derived InChI keys .

- Toxicity profiling : Use zebrafish embryos or HEK293 cells to assess cytotoxicity .

Basic: How can researchers safely handle this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation (similar to nitrobenzene safety protocols ).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Protect from light at 2–8°C, as recommended for nitroaromatic compounds .

Advanced: What strategies improve the solubility of this compound for in vitro studies?

Answer:

- Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO) for stock solutions .

- pH adjustment : Protonate the methylamino group (pKa ~8–9) in acidic buffers to enhance aqueous solubility .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) for sustained release, as tested with nitroaromatic drugs .

Advanced: How do substituent effects (e.g., nitro vs. methoxy) influence the electronic properties of this compound?

Answer:

- Electron-withdrawing nitro groups : Reduce electron density at the benzene ring, stabilizing the nitrile moiety .

- Hammett parameters : The nitro group (σₚ ~0.78) increases electrophilicity, affecting reaction pathways .

- DFT calculations : Compare frontier molecular orbitals (HOMO-LUMO gaps) with analogs like 4-methoxybenzonitrile to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.